![molecular formula C18H30OSi B12555820 Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- CAS No. 183955-08-0](/img/structure/B12555820.png)
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- typically involves the hydrosilylation of alkenes with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene, resulting in the formation of the desired silane compound .
Industrial Production Methods
Industrial production of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The alkoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Halosilanes and aminosilanes.
Applications De Recherche Scientifique
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a covalent bond with carbon atoms in organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, used in similar reduction reactions.
Trimethoxyphenylsilane: Contains methoxy groups, used in sol-gel processing and surface modification.
Uniqueness
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is unique due to its specific alkoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
Propriétés
Numéro CAS |
183955-08-0 |
|---|---|
Formule moléculaire |
C18H30OSi |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
triethyl(1-phenylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C18H30OSi/c1-5-12-18(19-20(6-2,7-3)8-4)16-15-17-13-10-9-11-14-17/h5,9-11,13-14,18H,1,6-8,12,15-16H2,2-4H3 |
Clé InChI |
RIRMOXVYMZXHIC-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(CCC1=CC=CC=C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
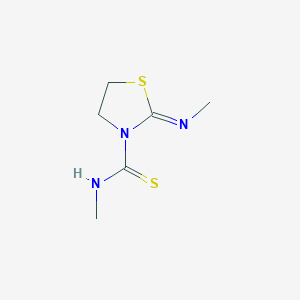

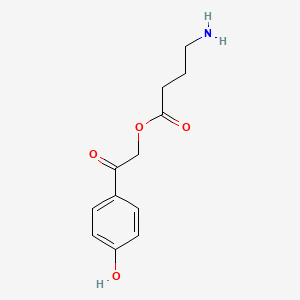
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
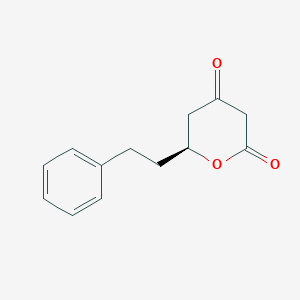

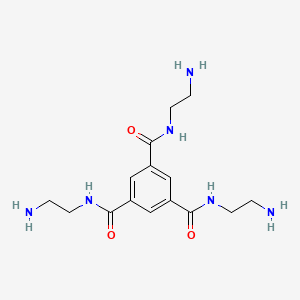
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)

![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
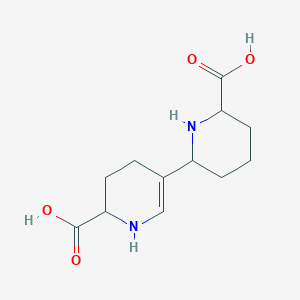
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
